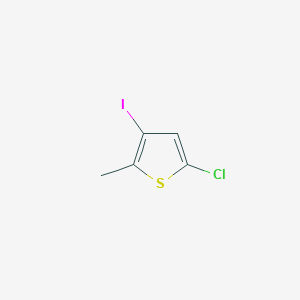5-Chloro-3-iodo-2-methylthiophene
CAS No.:
Cat. No.: VC16492689
Molecular Formula: C5H4ClIS
Molecular Weight: 258.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H4ClIS |
|---|---|
| Molecular Weight | 258.51 g/mol |
| IUPAC Name | 5-chloro-3-iodo-2-methylthiophene |
| Standard InChI | InChI=1S/C5H4ClIS/c1-3-4(7)2-5(6)8-3/h2H,1H3 |
| Standard InChI Key | UBURVSTVPDWNJC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(S1)Cl)I |
Introduction
5-Chloro-3-iodo-2-methylthiophene is a halogenated thiophene derivative, classified under organohalogen compounds. It belongs to the thiophene family, which consists of five-membered aromatic rings containing sulfur. This compound is characterized by the substitution of chlorine and iodine atoms on the thiophene ring, along with a methyl group at the second position. Its chemical structure provides unique electronic properties that influence its reactivity and potential applications in various scientific domains, including medicinal chemistry and materials science .
Synthesis of 5-Chloro-3-iodo-2-methylthiophene
The synthesis of this compound typically involves halogenation reactions targeting the thiophene ring. A common approach includes:
-
Starting with 2-methylthiophene as the base compound.
-
Sequential halogenation reactions using bromination or iodination reagents under controlled conditions.
-
Employing catalysts or specific solvents to achieve selective substitution at the desired positions.
The reaction conditions are carefully optimized to ensure high yield and purity of the product. The presence of both chlorine and iodine substituents requires precise control over reaction parameters to avoid over-substitution or undesired side products.
Applications and Reactivity
Due to its halogenated nature, 5-Chloro-3-iodo-2-methylthiophene exhibits unique reactivity, making it valuable in:
-
Medicinal Chemistry: Its halogen atoms can enhance binding affinity in drug design by interacting with biological targets through halogen bonding or hydrophobic interactions.
-
Materials Science: The compound's electronic properties make it suitable for use in organic electronics, such as semiconductors or conductive polymers.
-
Synthetic Chemistry: It serves as a versatile intermediate in synthesizing more complex molecules due to its ability to undergo cross-coupling reactions (e.g., Suzuki or Heck coupling).
The iodine atom, being highly reactive, often participates in these reactions, allowing for further functionalization of the molecule .
Mechanism of Action
The mechanism of action for this compound varies depending on its application:
-
In biological systems, it may interact with enzymes or receptors through competitive binding or allosteric modulation.
-
In material applications, its electronic properties contribute to charge transport and conductivity in polymer matrices.
Experimental Insights
Studies on the stability and reactivity of 5-Chloro-3-iodo-2-methylthiophene reveal:
-
High reactivity under mild conditions due to the presence of iodine.
-
Stability in standard laboratory environments but sensitivity to strong oxidizing agents.
Further experimental data is required to explore its full range of applications and potential toxicological effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume